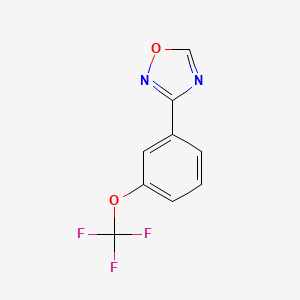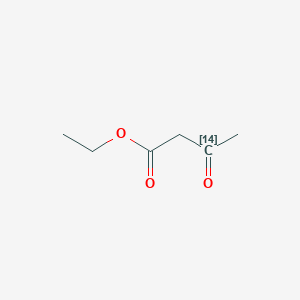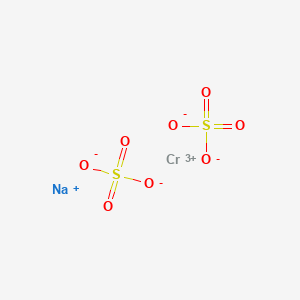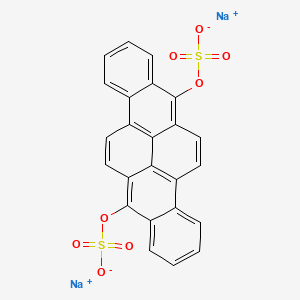
1,2,3,5-Tetra-methylcyclopentadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Tetra-methylcyclopentadiene is a highly substituted cyclopentadiene derivative with the molecular formula C9H14. This compound is notable for its unique structure, which includes four methyl groups attached to a cyclopentadiene ring. It is used in various chemical applications, particularly in the synthesis of metallocenes and other organometallic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetra-methylcyclopentadiene can be synthesized through several methods. One common approach involves the annulation reactions, such as [2 + 2 + 1] and [3 + 2] annulation reactions, which construct the five-membered ring . Another method is the electrocyclization reactions, like the Nazarov Cyclization .
Industrial Production Methods: Industrial production of this compound often involves the use of resin-bound tetramethylcyclopentadienes. This method allows for the efficient synthesis of the compound on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,3,5-Tetra-methylcyclopentadiene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen.
Substitution: Substitution reactions can occur at the methyl groups or the cyclopentadiene ring itself.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetra-methylcyclopentadiene has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of 1,2,3,5-Tetra-methylcyclopentadiene involves its interaction with various molecular targets and pathways. For instance, in catalytic processes, the compound can form complexes with transition metals, facilitating various chemical transformations. The specific pathways and targets depend on the nature of the reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: This compound is similar in structure but differs in the position of the methyl groups.
Methylcyclopentadiene: This includes isomers like 2-methyl-1,3-cyclopentadiene and 1-methyl-1,3-cyclopentadiene.
Uniqueness: 1,2,3,5-Tetra-methylcyclopentadiene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organometallic compounds and catalysts .
Eigenschaften
Molekularformel |
C9H14 |
|---|---|
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-6-5-7(2)9(4)8(6)3/h5-6H,1-4H3 |
InChI-Schlüssel |
HIQTVHZKAQZJLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(C(=C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)ethanesulfonamide](/img/structure/B13732237.png)
![2'-Deoxy-5-[2-(trimethylsilyl)ethenyl]uridine](/img/structure/B13732243.png)







